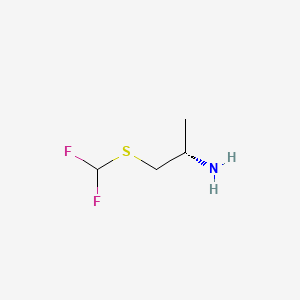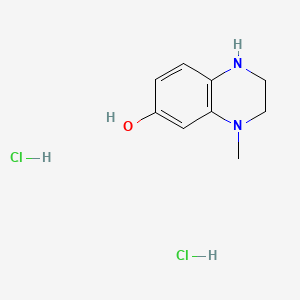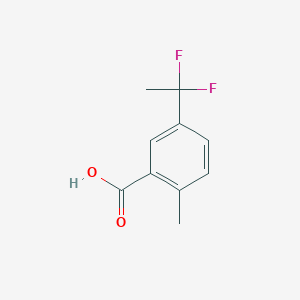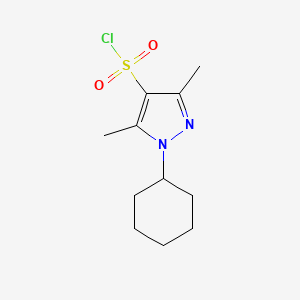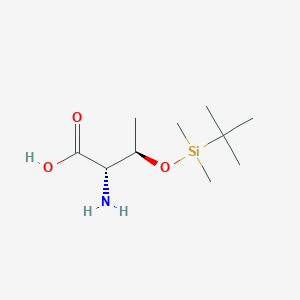
Threonine t-butyldimethylsilylether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Threonine t-butyldimethylsilylether is a derivative of the amino acid threonine, where the hydroxyl group is protected by a t-butyldimethylsilyl (TBDMS) group. This compound is commonly used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of threonine t-butyldimethylsilylether typically involves the reaction of threonine with t-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The use of imidazole facilitates the formation of the silyl ether by acting as a nucleophilic catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the reaction is facilitated by the stability of the TBDMS group under various conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Threonine t-butyldimethylsilylether undergoes several types of chemical reactions, including:
Oxidation: The TBDMS group is resistant to oxidation, making it a suitable protecting group during oxidative transformations.
Reduction: The compound can be reduced under specific conditions, but the TBDMS group remains intact.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Acidic conditions (e.g., acetic acid/water) or fluoride ions (e.g., TBAF in THF) are used for deprotection.
Major Products Formed
The major product formed from the deprotection of this compound is threonine, which can then undergo further transformations depending on the desired synthetic pathway .
Applications De Recherche Scientifique
Threonine t-butyldimethylsilylether has several applications in scientific research:
Mécanisme D'action
The mechanism of action of threonine t-butyldimethylsilylether involves the protection of the hydroxyl group of threonine by the TBDMS group. This protection prevents the hydroxyl group from participating in unwanted side reactions during synthetic transformations. The TBDMS group can be selectively removed under specific conditions, allowing for the controlled deprotection of the hydroxyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl ethers: Less stable compared to TBDMS ethers and more susceptible to solvolysis.
Triisopropylsilyl ethers: More sterically hindered and provide greater stability but are more challenging to deprotect.
Tert-butyl(diphenyl)silyl ethers: Offer similar stability to TBDMS ethers but are bulkier and less commonly used.
Uniqueness
Threonine t-butyldimethylsilylether is unique due to its balance of stability and ease of deprotection. The TBDMS group provides sufficient protection under a wide range of conditions while being easily removable with fluoride ions or under acidic conditions .
Propriétés
Formule moléculaire |
C10H23NO3Si |
|---|---|
Poids moléculaire |
233.38 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxybutanoic acid |
InChI |
InChI=1S/C10H23NO3Si/c1-7(8(11)9(12)13)14-15(5,6)10(2,3)4/h7-8H,11H2,1-6H3,(H,12,13)/t7-,8+/m1/s1 |
Clé InChI |
SAMJFDBTWRTDMK-SFYZADRCSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)N)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C(C(=O)O)N)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine](/img/structure/B13521220.png)
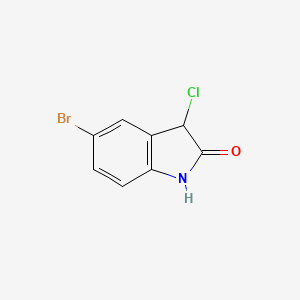
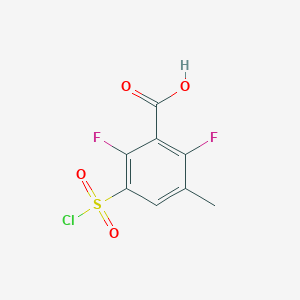
![Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13521229.png)
![1-[(Trimethylsilyl)methyl]piperazinedihydrochloride](/img/structure/B13521230.png)
![2-Azabicyclo[2.1.1]hexan-4-ol](/img/structure/B13521232.png)
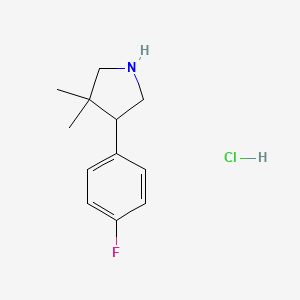
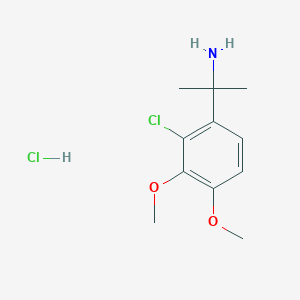
![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonylchloride](/img/structure/B13521253.png)
